5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate
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Overview
Description
5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of thiazolidine, bipyridine, and piperazine moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the bipyridine and piperazine groups. The final step involves the formation of the trifluoroacetate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine and bipyridine rings, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may enable it to act as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives: These compounds share structural similarities and are used as inhibitors in various biological applications.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antibacterial activity and are used in medicinal chemistry.
Uniqueness
What sets 5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate apart is its combination of thiazolidine, bipyridine, and piperazine moieties. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C20H18F3N5O5S |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H17N5O3S.C2HF3O2/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;3-2(4,5)1(6)7/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);(H,6,7)/b14-8+; |
InChI Key |
CGIUXLXMJFLXDT-XHIXCECLSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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